1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

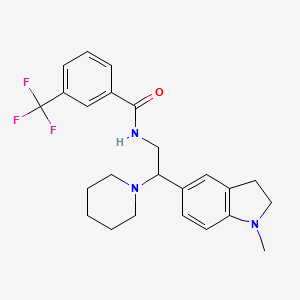

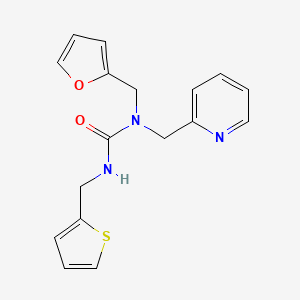

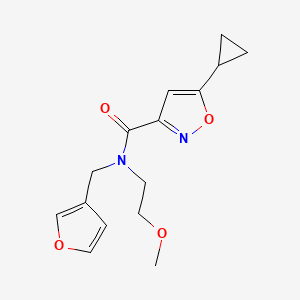

The compound “1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The bromophenyl group at the 1-position and the carboxylic acid group at the 3-position could potentially make this compound useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring system, with a bromophenyl group attached at the 1-position and a carboxylic acid group at the 3-position. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and could also be converted into other functional groups such as esters, amides, or acyl chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromophenyl and carboxylic acid groups could influence properties such as solubility, melting point, boiling point, and acidity .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Borinic Acid Derivatives

The compound could be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

3. Synthesis and Characterization of Monoisomeric Phthalocyanines The compound could be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . Phthalocyanines are a group of synthetic macrocyclic compounds that have wide applications in dyes and pigments .

Metabolite Characterization

The compound could be used in metabolite characterization studies . For example, it could be used to study the demethylation process of certain compounds .

Development of Bioactive Compounds

Borinic acids, which could potentially be synthesized from the compound, have been used as bioactive compounds . They could be used in the development of new drugs or therapeutic agents .

Catalysis of Regioselective Functionalization

Borinic acids, which could potentially be synthesized from the compound, have been used to catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Many drugs and compounds exert their effects by modulating biochemical pathways, leading to downstream effects on cellular functions. Identifying these pathways requires detailed biochemical and pharmacological studies.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQZORHBTCMSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)